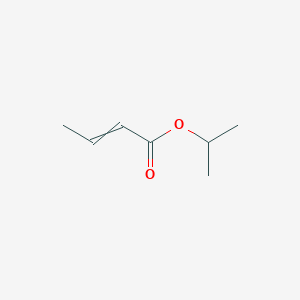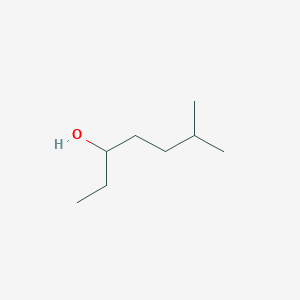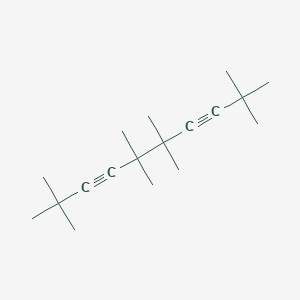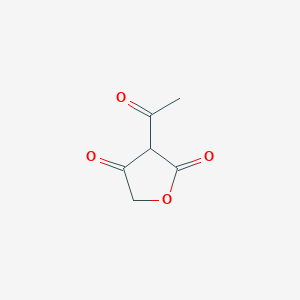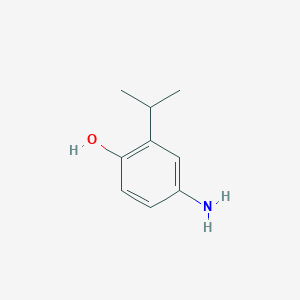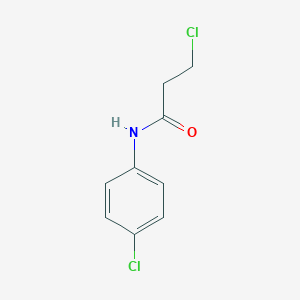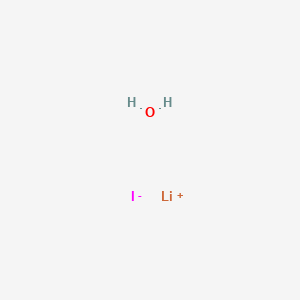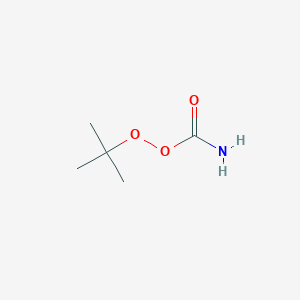
Tert-butyl peroxycarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl peroxycarbamate, also known as TBPC, is a peroxide compound that has been widely used in scientific research. This compound is a white crystalline solid that is highly soluble in organic solvents. TBPC is known for its ability to initiate free radical reactions, making it a valuable tool in many chemical and biochemical experiments. In
Wirkmechanismus
Tert-butyl peroxycarbamate initiates free radical reactions by decomposing to form a tert-butyl radical and a peroxycarbonyl radical. These radicals can then react with other molecules to form new compounds. The tert-butyl radical can also react with oxygen to form a peroxy radical, which can then react with other molecules to form new compounds.
Biochemische Und Physiologische Effekte
Tert-butyl peroxycarbamate has been shown to have antioxidant properties, which may be useful in the treatment of diseases such as cancer and Alzheimer's disease. Tert-butyl peroxycarbamate has also been shown to have anti-inflammatory properties, which may be useful in the treatment of diseases such as arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of Tert-butyl peroxycarbamate is its ability to initiate free radical reactions at low temperatures, which is useful in many lab experiments. However, Tert-butyl peroxycarbamate is also highly reactive and can be dangerous if not handled properly. In addition, Tert-butyl peroxycarbamate can decompose over time, making it less effective as an initiator of free radical reactions.
Zukünftige Richtungen
There are many future directions for the use of Tert-butyl peroxycarbamate in scientific research. One direction is the synthesis of new biologically active compounds using Tert-butyl peroxycarbamate as an initiator of free radical reactions. Another direction is the use of Tert-butyl peroxycarbamate in the synthesis of new materials with unique properties. Finally, the use of Tert-butyl peroxycarbamate in the treatment of diseases such as cancer and Alzheimer's disease is an area of ongoing research.
Synthesemethoden
Tert-butyl peroxycarbamate can be synthesized by the reaction of tert-butyl hydroperoxide with carbamic acid. The reaction is typically carried out in the presence of a catalyst such as sulfuric acid. The product is then purified by recrystallization from a suitable solvent such as ethyl acetate.
Wissenschaftliche Forschungsanwendungen
Tert-butyl peroxycarbamate has been widely used in scientific research as an initiator of free radical reactions. It has been used in the synthesis of polymers, such as polyethylene and polypropylene. Tert-butyl peroxycarbamate has also been used in the synthesis of nanoparticles, such as gold nanoparticles. In addition, Tert-butyl peroxycarbamate has been used in the synthesis of biologically active compounds, such as antibiotics and anti-cancer drugs.
Eigenschaften
CAS-Nummer |
18389-96-3 |
|---|---|
Produktname |
Tert-butyl peroxycarbamate |
Molekularformel |
C5H11NO3 |
Molekulargewicht |
133.15 g/mol |
IUPAC-Name |
tert-butyl carbamoperoxoate |
InChI |
InChI=1S/C5H11NO3/c1-5(2,3)9-8-4(6)7/h1-3H3,(H2,6,7) |
InChI-Schlüssel |
QSLMSOBCWZNNCH-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OOC(=O)N |
Kanonische SMILES |
CC(C)(C)OOC(=O)N |
Synonyme |
Carbamoperoxoic acid, 1,1-dimethylethyl ester (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



